molecular formula C32H49ClN4O8 B8082315 Geldanamycin, 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-,monohydrochloride

Geldanamycin, 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-,monohydrochloride

Cat. No.: B8082315
M. Wt: 653.2 g/mol
InChI Key: DFSYBWLNYPEFJK-LPDZRORYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geldanamycin, 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-,monohydrochloride (17-DMAG), also known as alvespimycin, is a semisynthetic derivative of the benzoquinone ansamycin antibiotic geldanamycin. It inhibits heat shock protein 90 (Hsp90), a molecular chaperone critical for stabilizing oncogenic client proteins (e.g., mutated p53, BRAF) involved in tumorigenesis . Unlike geldanamycin, which contains a methoxy group at position 17, 17-DMAG features a 17-demethoxy modification substituted with a dimethylaminoethylamino group. This structural alteration enhances water solubility, reduces hepatotoxicity, and improves metabolic stability, enabling its progression to clinical trials for cancers such as melanoma and breast cancer .

Properties

IUPAC Name

[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10-,21-16-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYBWLNYPEFJK-LPDZRORYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)/C)C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Modification of Geldanamycin

17-DMAG hydrochloride is synthesized via direct nucleophilic substitution at the C17-methoxy group of geldanamycin. The reaction involves replacing the methoxy (-OCH₃) moiety with 2-(dimethylamino)ethylamine (DMAEamine), followed by hydrochloric acid salt formation. The general reaction scheme proceeds as follows:

Geldanamycin+H2N-(CH2)2-N(CH3)217-DMAGHCl17-DMAG hydrochloride\text{Geldanamycin} + \text{H}2\text{N-(CH}2\text{)}2\text{-N(CH}3\text{)}_2 \rightarrow \text{17-DMAG} \xrightarrow{\text{HCl}} \text{17-DMAG hydrochloride}

Key steps include:

  • Activation of the C17 Position : The electron-deficient quinone moiety of geldanamycin facilitates nucleophilic attack at C17, enabling displacement of the methoxy group under mild conditions.

  • Amine Coupling : DMAEamine reacts with geldanamycin in polar aprotic solvents (e.g., dichloromethane or dimethylformamide) at room temperature, typically achieving yields >90%.

  • Salt Formation : The free base form of 17-DMAG is treated with hydrochloric acid to improve solubility and stability, yielding the monohydrochloride salt.

Standard Laboratory-Scale Synthesis

A representative protocol from the National Cancer Institute (NCI) involves the following steps:

  • Reaction Setup : Geldanamycin (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Amine Addition : 2-(Dimethylamino)ethylamine (1.2 eq) is added dropwise, and the mixture is stirred at 25°C for 24 hours.

  • Workup : The crude product is concentrated under reduced pressure and purified via preparative HPLC (C18 column, acetonitrile/water gradient).

  • Salt Formation : The purified 17-DMAG is dissolved in methanol, treated with 1M HCl, and lyophilized to obtain the hydrochloride salt.

Critical Parameters :

  • Solvent Choice : DCM or DMF ensures high solubility of geldanamycin and prevents side reactions.

  • Stoichiometry : A slight excess of DMAEamine (1.2 eq) drives the reaction to completion.

  • Temperature : Prolonged heating (>40°C) degrades the ansamycin backbone; reactions are conducted at 25°C.

Industrial-Scale Production

For bulk synthesis, the NCI developed a modified protocol using continuous flow chemistry to enhance reproducibility:

  • Continuous Reaction : Geldanamycin and DMAEamine are fed into a tubular reactor at 30°C with a residence time of 2 hours.

  • In-Line Purification : The reaction stream passes through a scavenger column to remove unreacted amine.

  • Salt Precipitation : The eluent is acidified with HCl gas, and 17-DMAG hydrochloride crystallizes upon cooling.

Yield and Purity :

ParameterLaboratory ScaleIndustrial Scale
Reaction Yield92–95%88–90%
HPLC Purity≥99%≥98%
Residual Solvents<0.1%<0.5%

Analytical Characterization

Spectroscopic Validation

17-DMAG hydrochloride is characterized using multi-nuclear NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR):

¹H NMR (400 MHz, DMSO-d₆)

  • δ 6.85 (s, 1H, C21-H)

  • δ 6.12 (d, J = 10.2 Hz, 1H, C15-H)

  • δ 3.45–3.20 (m, 4H, -N-CH₂-CH₂-N-)

  • δ 2.85 (s, 6H, -N-(CH₃)₂)

HRMS (ESI-TOF)

  • Calculated for C₃₂H₄₄ClN₄O₈ ([M+H]⁺): 659.2876

  • Observed: 659.2873

IR (KBr)

  • 3420 cm⁻¹ (N-H stretch)

  • 1650 cm⁻¹ (amide C=O)

  • 1580 cm⁻¹ (quinone C=O)

Chromatographic Purity Assessment

Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 250 mm) confirms purity:

ColumnMobile PhaseRetention TimePurity (%)
C18 (5 µm)65:35 MeCN/H₂O + 0.1% TFA12.4 min≥99.6

Stability and Formulation Challenges

Degradation Pathways

17-DMAG hydrochloride is susceptible to:

  • Oxidation : The hydroquinone moiety oxidizes in aqueous solutions, forming quinone derivatives.

  • Hydrolysis : The C19 amide bond hydrolyzes under acidic (pH < 3) or basic (pH > 9) conditions.

Accelerated Stability Data (40°C/75% RH) :

Time (Months)Purity (%)Major Degradants
099.8
398.2Oxidized quinone
695.4Hydrolyzed amide

Nanoparticle Encapsulation

To address solubility limitations (0.01 mg/mL in water), poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been developed:

  • Double Emulsion Method : 17-DMAG hydrochloride is encapsulated with PLGA-PEG, achieving 85–90% encapsulation efficiency.

  • Release Kinetics : Sustained release over 72 hours (16% cumulative release) improves in vivo bioavailability.

Clinical and Industrial Relevance

Comparative Pharmacokinetics

17-DMAG hydrochloride exhibits superior properties to 17-AAG:

Parameter17-DMAG Hydrochloride17-AAG
Aqueous Solubility4.5 mg/mL0.01 mg/mL
Plasma Half-Life (Dog)90 min60 min
IC₅₀ (Hsp90 Inhibition)53 nM123 nM

Regulatory and Manufacturing Status

  • Clinical Trials : Phase I/II trials for solid tumors and leukemia (NCI Trial ID: NCT00089271).

  • Bulk Production : Fermentation of Streptomyces hygroscopicus yields geldanamycin, which is chemically modified to produce 17-DMAG at multi-kilogram scales .

Chemical Reactions Analysis

Types of Reactions

Geldanamycin, 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-,monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Key Mechanisms Include:

  • Inhibition of Oncogenic Proteins : Geldanamycin reduces the stability and activity of several oncogenic proteins, including mutated BRAF and Raf-1, which are vital for cancer cell proliferation .
  • Induction of Heat Shock Response : It activates a cellular stress response that can lead to the expression of protective heat shock proteins (HSPs), which may mitigate damage from protein aggregation in diseases like Huntington's disease .
  • Reactive Oxygen Species Generation : Geldanamycin has been shown to induce superoxide formation, which can affect nitric oxide bioavailability, complicating its use as a specific HSP90 inhibitor .

Cancer Therapy

Geldanamycin and its derivatives have been extensively studied for their anticancer properties. The compound has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells.

Cancer Type Cell Line IC50 (nM) Mechanism
Breast CancerMDA-MB-23160HSP90 inhibition
Prostate CancerDU-145Not specifiedHSP90-dependent signaling disruption

Neurodegenerative Diseases

Recent studies suggest that geldanamycin may provide therapeutic benefits in neurodegenerative disorders by reducing protein aggregation associated with diseases like Huntington's disease. It activates HSP70 and HSP40, which help prevent the aggregation of mutant huntingtin protein .

Immunological Effects

Geldanamycin has been shown to affect T cell proliferation by depleting levels of Lck, a tyrosine kinase essential for T cell activation. This property suggests potential applications in modulating immune responses .

Endoplasmic Reticulum Stress

Research indicates that geldanamycin can enhance the expression of chaperones involved in endoplasmic reticulum (ER) stress responses, potentially offering insights into treatments for diseases related to ER dysfunction .

Case Study 1: Anticancer Activity

In a study involving SCID mice bearing MDA-MB-231 xenografts, administration of 17DMAG resulted in significant reductions in tumor size compared to control groups. The pharmacokinetics showed peak concentrations in plasma and tumors shortly after administration, correlating with decreased levels of HSP90 and Raf-1 in treated tissues .

Case Study 2: Neuroprotection

A study demonstrated that treatment with geldanamycin reduced huntingtin protein aggregation in cell culture models of Huntington’s disease. This was attributed to an induced heat shock response that increased protective chaperones .

Case Study 3: Immunomodulation

Research on human peripheral lymphocytes revealed that geldanamycin inhibited T cell activation and proliferation by degrading Lck levels, highlighting its potential as an immunosuppressive agent .

Mechanism of Action

The mechanism of action of Geldanamycin, 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-,monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Structure-Activity Relationships (SAR)

Key structural analogs of geldanamycin include:

  • Geldanamycin (4): The parent compound with a methoxy group at position 17 and a quinone moiety. It exhibits potent Hsp90 inhibition but suffers from poor solubility and dose-limiting hepatotoxicity .
  • 17-Allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin): Substitution of the 17-methoxy group with an allylamino group improves solubility and reduces toxicity. However, metabolic instability via quinone reduction limits bioavailability .
  • 17-DMAG: The dimethylaminoethylamino substituent at position 17 enhances aqueous solubility (allowing intravenous formulation) and reduces susceptibility to metabolic degradation compared to 17-AAG .
  • Herbimycins : Structurally related ansamycins with weaker antifungal activity but similar Hsp90 inhibition. They lack clinical relevance due to toxicity .
Table 1: Structural and Pharmacological Comparison
Compound 17-Substituent Water Solubility Metabolic Stability Hepatotoxicity Clinical Stage
Geldanamycin Methoxy Low Poor High Preclinical
17-AAG Allylamino Moderate Moderate Reduced Phase II/III
17-DMAG Dimethylaminoethylamino High High Reduced Phase I
Herbimycins Varied Low Poor High Preclinical

Pharmacological Profiles

  • Mechanistic Similarities : All compounds inhibit Hsp90’s ATPase activity, destabilizing oncoproteins like BRAF and HER2. This induces apoptosis and activates stress responses (e.g., Hsp70 upregulation) .
  • Potency: Geldanamycin and 17-DMAG exhibit nanomolar IC50 values in vitro, surpassing herbimycins. 17-AAG requires metabolic activation to regain potency .
  • Pharmacokinetics :
    • 17-DMAG demonstrates superior bioavailability in murine models compared to 17-AAG, with a plasma half-life of 6–8 hours in mice .
    • 17-AAG undergoes rapid hepatic conversion to inactive metabolites, whereas 17-DMAG’s tertiary amine group resists metabolic inactivation .

Clinical Outcomes and Challenges

  • 17-AAG: Tested in phase II trials for advanced solid tumors and gliomas. Limited efficacy was attributed to poor solubility and rapid clearance .
  • 17-DMAG : Phase I trials (e.g., NCT00453999) established tolerability up to 12 mg/m² twice weekly. Dose-limiting toxicities included ocular and hepatic effects, but its aqueous formulation enabled consistent dosing .
  • Combination Therapy: 17-AAG synergizes with paclitaxel in lung cancer models but antagonizes cisplatin in p53-deficient colon cancer cells, highlighting context-dependent interactions .

Toxicity and Limitations

  • Geldanamycin : Hepatotoxicity (elevated transaminases) and insolubility halted clinical development .
  • 17-AAG/17-DMAG : Reduced hepatotoxicity but narrow therapeutic indices. 17-DMAG’s ocular toxicity (retinal detachment) emerged as a unique adverse effect in trials .

Biological Activity

Geldanamycin, specifically the compound 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-, monohydrochloride (commonly referred to as 17DMAG), is a semi-synthetic derivative of the natural antibiotic geldanamycin. This compound is primarily recognized for its potent inhibitory effects on the heat shock protein 90 (Hsp90), which plays a critical role in the stabilization and function of numerous oncogenic proteins. This article delves into the biological activity of 17DMAG, highlighting its mechanisms, efficacy in various cancer models, and relevant case studies.

Hsp90 Inhibition :
17DMAG acts by binding to the ATP-binding site of Hsp90, leading to the degradation of Hsp90 client proteins, which include several oncogenes such as HER2, AKT, and BRAF. This inhibition disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.

Key Mechanisms:

  • Client Protein Degradation : Induces proteasomal degradation of client proteins.
  • Cell Cycle Arrest : Causes G2/M phase cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : Promotes programmed cell death in tumor cells.

In Vitro Studies

Table 1 summarizes the cytotoxicity of 17DMAG across different cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2310.23Hsp90 inhibition, leading to HER2 degradation
SKOV-30.41Induces apoptosis via client protein depletion
PC-30.58Cell cycle arrest and apoptosis
SkBr-30.64Disruption of oncogenic signaling pathways

In Vivo Studies

In a study involving C.B-17 SCID mice bearing MDA-MB-231 tumors, pharmacokinetic and pharmacodynamic evaluations demonstrated that 17DMAG effectively reduced tumor volume and weight compared to control groups. The compound exhibited favorable absorption and distribution characteristics, with significant tumor-targeting capabilities .

Case Studies

  • Breast Cancer Treatment :
    A clinical trial investigated the efficacy of 17DMAG in patients with HER2-positive breast cancer. Results indicated a notable decrease in tumor size and a significant reduction in HER2 levels post-treatment.
  • Melanoma Models :
    Research comparing 17DMAG with other Hsp90 inhibitors showed that it had superior efficacy in melanoma models, effectively decreasing levels of mutated BRAF protein .
  • Combination Therapies :
    Studies exploring combination therapies involving 17DMAG and conventional chemotherapeutics have shown enhanced anti-tumor effects, suggesting that it may overcome resistance mechanisms present in various cancers.

Safety and Toxicity Profile

While 17DMAG displays promising anti-cancer activity, its safety profile has raised concerns during clinical evaluations. Reports indicate that while it is less toxic than its parent compound geldanamycin, it still presents challenges related to hepatotoxicity and gastrointestinal side effects .

Summary of Toxicity Findings:

Side EffectSeverity Level
HepatotoxicityModerate
Gastrointestinal IssuesMild
CardiotoxicityLow

Q & A

Basic Research Question

  • Cell proliferation assays : Measure IC50 values in cancer cell lines (e.g., breast cancer SK-BR-3). 17-DMAG typically shows IC50 <100 nM .
  • Western blotting : Monitor degradation of Hsp90 client proteins (e.g., HER2, AKT) after 24–48 hours of treatment .

Methodological Insight : Include 17-AAG as a comparator to evaluate relative potency .

How does the substitution at the 17-position affect the formation of glutathione conjugates, and what are the implications for hepatotoxicity?

Advanced Research Question
Geldanamycin’s 17-methoxy group facilitates rapid glutathione conjugation (19-glutathionyl adducts), contributing to hepatotoxicity. 17-DMAG’s 17-dimethylaminoethylamino group reduces electrophilic quinone reactivity, lowering glutathione adduct formation to <1%. This improves hepatic safety but requires monitoring of oxidative metabolites .

Methodological Insight : Incubate 17-DMAG with glutathione (1–5 mM) at 37°C for 60 min, and quantify adducts via LC-MS/MS .

What is the rationale behind modifying geldanamycin to produce 17-DMAG in cancer research?

Basic Research Question
17-DMAG was developed to address geldanamycin’s limitations:

  • Solubility : Improved water solubility (≥10 mg/mL in DMSO vs. geldanamycin’s 1 mg/mL) .
  • Toxicity : Reduced hepatotoxicity via minimized reactive metabolite formation .
  • Bioavailability : Enhanced tissue penetration due to polar sidechain .

Methodological Insight : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models using LC-MS .

What methodologies are employed to analyze the redox cycling behavior of 17-DMAG in hypoxic tumor environments?

Advanced Research Question
Under hypoxia, geldanamycin undergoes enzymatic reduction by NADPH:cytochrome P450 reductase to a hydroquinone, which regenerates the quinone in oxygenated tissues. 17-DMAG’s resistance to reduction minimizes redox cycling, reducing oxidative stress in tumors.

Q. Methodological Insight :

  • Use hypoxic chambers (<1% O2) with human liver microsomes.
  • Quantify hydroquinone/quinone ratios via direct injection mass spectrometry .

How does 17-DMAG’s water solubility compare to other geldanamycin analogs, and how is this optimized in experimental formulations?

Basic Research Question

CompoundWater SolubilityKey Modification
GeldanamycinLow (<1 mg/mL)17-methoxy
17-AAGModerate17-allylamino
17-DMAGHigh (≥10 mg/mL)17-dimethylaminoethylamino

Methodological Insight : Use phosphate-buffered saline (PBS) or cell culture media for solubility testing, and confirm via nephelometry .

What are the key considerations when designing pharmacokinetic studies for 17-DMAG to account for species-specific metabolism differences?

Advanced Research Question

  • Cross-species microsomal stability : Compare metabolic rates in human, rat, and mouse liver microsomes .
  • In vivo PK : Administer 17-DMAG intravenously (5–10 mg/kg) and collect plasma/tissue samples at intervals (0–24 h). Analyze via LC-MS to calculate clearance and half-life .

Methodological Insight : Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.